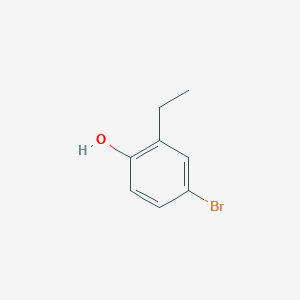
4-Bromo-2-ethylphenol
货号 B017565
分子量: 201.06 g/mol
InChI 键: MAAADQMBQYSOOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07196080B2
Procedure details


To a DMF solution of 4-bromo-2-ethylphenol were added potassium carbonate and benzyl bromide, and the whole was stirred at an oil bath temperature of 60° C. for 30 minutes to obtain benzyl (4-bromo-2-ethylphenyl) ether, which was then treated in a similar manner to the first half of Reference Example 2 to obtain methyl 6-(4-benzyloxy-3-ethylphenyl)pyridine-2-carboxylate. The obtained compound was stirred in a mixed solution of methanol and THF in the presence of 10% palladium/carbon under a hydrogen atmosphere of normal pressure at room temperature for 24 hours and then thus obtained product was dissolved in trifluoroacetic acid. Pentamethylbenzene was added thereto under ice cooling and the whole was stirred at an oil bath temperature of 50° C. for 1 hour and further at room temperature for 4.5 days to obtain methyl 6-(3-ethyl-4-hydroxyphenyl)pyridine-2-carboxylate. The obtained compound was treated with trifluoromethanesulfonic anhydride in pyridine to obtain methyl 6-(3-ethyl-4-trifluoromethanesulfonyloxyphenyl)pyridine-2-carboxylate. Further, to a 1,4-dioxane solution of the ester compound obtained above were added tributylvinyltin, lithium chloride, tetrakis(triphenylphosphine)palladium(0), and 2,6-di-t-butyl-4-methylphenol, and the whole was heated to reflux for 18 hours. Thereafter, tetrakis(triphenylphosphine)palladium(0) was further added thereto, followed by 2 days of heating under reflux. Then, potassium fluoride was added thereto at room temperature and the whole was stirred at room temperature for 2 days to obtain methyl 6-(3-ethyl-4-vinylphenyl)pyridine-2-carboxylate. The compound was treated with a 1M aqueous sodium hydroxide solution in methanol to obtain an objective compound.




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH2:9][CH3:10])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:4]([CH2:9][CH3:10])[CH:3]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)O)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the whole was stirred at an oil bath temperature of 60° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)OCC1=CC=CC=C1)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
